3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid

HIV-1 entry inhibitor gp120-CD4 antagonism competitive ELISA IC50

3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid, also designated NSC 13778 or stibavirin, is a synthetic pentavalent organoantimony compound belonging to the arylstibonic acid sub-class of cinnamic acid derivatives. It is formally a trans-cinnamic acid scaffold substituted at the meta-position of the phenyl ring with a dihydroxy(oxo)-λ⁵-stibanyl group.

Molecular Formula C9H9O5Sb
Molecular Weight 318.92 g/mol
CAS No. 501444-04-8
Cat. No. B1233881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid
CAS501444-04-8
SynonymsNSC 13778
NSC-13778
NSC13778
Molecular FormulaC9H9O5Sb
Molecular Weight318.92 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O
InChIInChI=1S/C9H7O2.2H2O.O.Sb/c10-9(11)7-6-8-4-2-1-3-5-8;;;;/h1-2,4-7H,(H,10,11);2*1H2;;/q;;;;+2/p-2/b7-6+;;;;
InChIKeyZTQRMGDLUGQTTF-MNPOOLNOSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid (CAS 501444-04-8): A Pentavalent Antimony-Cinnamic Acid Hybrid with Multi-Target Pharmacological Profile


3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid, also designated NSC 13778 or stibavirin, is a synthetic pentavalent organoantimony compound belonging to the arylstibonic acid sub-class of cinnamic acid derivatives [1]. It is formally a trans-cinnamic acid scaffold substituted at the meta-position of the phenyl ring with a dihydroxy(oxo)-λ⁵-stibanyl group [2]. The molecule possesses a molecular weight of 318.92 g/mol (C₉H₉O₅Sb), integrates both a carboxylic acid and a stibonic acid moiety, and has been manually curated by the ChEBI team as an anti-HIV-1 agent [3]. Beyond antiretroviral activity, the compound has demonstrated tractable inhibitory activity against multiple B-ZIP transcription factor–DNA interactions, poxvirus topoisomerase IB, and has shown in vivo antitumor efficacy in clear cell sarcoma xenograft models without overt toxicity [4].

HIV-1 Entry Probe

CD4-receptor targeted chemical probe for gp120-CD4 interface studies

B-ZIP Transcription Factor Inhibitor

Selective disruption of oncogenic fusion protein-DNA interactions

Poxvirus Topoisomerase IB Inhibitor

vTopo-selective tool compound with uncompetitive mechanism

Why Generic Cinnamic Acid Derivatives or Clinical Antimonials Cannot Substitute for 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid in Research Procurement


The molecular architecture of this compound—a trans-cinnamic acid backbone covalently linked to a pentavalent stibonic acid group at the meta-phenyl position—is structurally distinct from both classical antileishmanial antimonials (e.g., sodium stibogluconate, meglumine antimoniate) and conventional cinnamic acid derivatives [1]. Sodium stibogluconate and meglumine antimoniate are polymeric, carbohydrate-complexed Sb(V) formulations whose antimony speciation, cellular permeability, and target engagement profiles differ fundamentally from the defined monomeric arylstibonic acid structure of NSC 13778 [2]. Unsubstituted trans-cinnamic acid lacks the stibonic acid warhead entirely and does not inhibit HIV-1 gp120-CD4 binding, B-ZIP transcription factor–DNA interactions, or poxvirus topoisomerase IB. Even closely related arylstibonic acid analogs within the NCI Diversity Set library exhibit divergent selectivity profiles: NSC 13746 promiscuously inhibits five B-ZIP dimers at 1 μM, while NSC 13778 displays preferential binding to the C/EBPα basic region [3]. Substitution of this compound with a generic antimony source or an unmodified cinnamic acid scaffold would forfeit the specific polypharmacology and target engagement selectivity that define its research utility.

Clinical Antimonials Are Not Equivalent

Polymeric Sb(V) formulations (e.g., sodium stibogluconate) exhibit divergent speciation, permeability, and target engagement from monomeric arylstibonic acid NSC 13778.

Unmodified Cinnamic Acid Lacks the Stibonic Warhead

trans-Cinnamic acid does not inhibit HIV-1 gp120-CD4 binding, B-ZIP transcription factors, or poxvirus topoisomerase IB.

Arylstibonic Acid Analogs Show Divergent Selectivity

NSC 13746 promiscuously inhibits five B-ZIP dimers, while NSC 13778 preferentially targets C/EBPα; substitution risks off-target profiles.

Quantitative Differentiation Evidence for 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid (NSC 13778) vs. Closest Analogs and In-Class Candidates


HIV-1 gp120-CD4 Binding Inhibition Potency: NSC 13778 vs. Arylstibonic Acid Analog NSC 13759

In a competitive gp120-capture ELISA assay, NSC 13778 inhibited gp120 binding to immobilized soluble CD4 with an IC₅₀ range of 1.29 ± 0.62 μM to 2.66 ± 0.95 μM, determined across three independent experiments [1]. This potency was comparable to, or slightly more favorable than, the analog NSC 13759 tested in the same assay (identical experimental conditions), confirming that the meta-carboxylate substitution pattern on the cinnamic acid scaffold of NSC 13778 yields anti-gp120-CD4 activity that is differentiated from other arylstibonic acid library members [1]. The competitive mode of action—targeting the CD4 receptor rather than gp120—further distinguishes this compound from fusion inhibitors such as enfuvirtide [1].

gp120-CD4 Binding Inhibition
Head-to-head
IC₅₀ 1.29–2.66 µM (NSC 13778) comparable to NSC 13759
Competitive ELISA; CD4-targeted, gp120-capture format
Supports selection as prototype CD4-targeted entry inhibitor
Potency context comparable within arylstibonic acid series
HIV-1 entry inhibitor gp120-CD4 antagonism competitive ELISA IC50

Selective Inhibition of Oncogenic Fusion Transcription Factor ASPL-TFE3 vs. Wild-Type TFE3 DNA Binding

In a fluorescence polarization assay measuring disruption of preformed transcription factor–DNA complexes, NSC 13778 exhibited approximately 10-fold greater potency against the oncogenic fusion proteins ASPL-TFE3 type 1 (IC₅₀ = 39 nM) and ASPL-TFE3 type 2 (IC₅₀ = 28 nM) compared to wild-type TFE3 (IC₅₀ = 360 nM) when assayed in the presence of 10 mM MgCl₂ [1]. This selectivity pattern was reproduced across a series of structural analogs, indicating that the NSC 13778 scaffold preferentially engages the fusion protein–DNA interface [1]. In the absence of MgCl₂ (EDTA-containing buffer), potency was similar across all three protein targets, suggesting that the differential binding is mediated by a magnesium-dependent conformational or electrostatic mechanism unique to the fusion proteins [1].

ASPL-TFE3 vs. TFE3 Selectivity
Head-to-head
9.2–12.9-fold selectivity over wild-type TFE3
FP assay, 10 mM MgCl₂; IC₅₀ 28–39 nM vs. 360 nM
Supports fusion-selective transcription factor probe
Mg²⁺-dependent conformational selectivity context
transcription factor inhibitor ASPL-TFE3 fluorescence polarization assay alveolar soft part sarcoma

Selective Inhibition of Poxvirus Topoisomerase IB (vTopo) over Human Topoisomerase IB (hTopo)

NSC 13778 was identified as one of the most potent inhibitors of poxvirus topoisomerase IB (vTopo) within a 37-member arylstibonic acid library screen [1]. The compound inhibited vTopo-catalyzed plasmid supercoil relaxation with high selectivity relative to human topoisomerase IB (hTopo), displaying a mixed activation/inhibition profile against hTopo at micromolar concentrations rather than pure inhibition [1]. Mechanistic studies revealed that NSC 13778 operates through an uncompetitive mode of action distinct from camptothecin: it traps the covalently bound vTopo enzyme in a nonproductive state without intercalating into the DNA base stack [1]. For reference, camptothecin, the prototypical hTopo poison, exhibits a C₀.₅ of 1.2 ± 0.5 μM against hTopo but is approximately 100-fold less potent against vTopo (C₀.₅ ~100 μM) [1].

vTopo vs. hTopo Selectivity
Context-dependent
High vTopo selectivity; uncompetitive enzyme-trapping mechanism
Inverts selectivity vs. camptothecin (hTopo-selective); pUC19 plasmid assay
Supports vTopo-selective tool compound for poxvirus studies
Mixed activation/inhibition against hTopo at µM; exact C₀.₅ not determined
topoisomerase inhibitor poxvirus vaccinia virus antiviral selectivity

Broad-Spectrum HIV-1 Entry Blockade Across Coreceptor Tropism Classes with Target Specificity vs. VSV-G Pseudotyped Virions

NSC 13778 blocked the entry of X4-tropic (CXCR4-utilizing), R5-tropic (CCR5-utilizing), and X4/R5 dual-tropic HIV-1 strains into CD4⁺ T cells with comparable antiviral activity across all five strains tested [1]. In contrast, the compound showed little or no activity against vesicular stomatitis virus G protein (VSV-G)-pseudotyped virions or in CD4-negative cells, confirming CD4-dependent target specificity [1]. This pan-tropic anti-HIV-1 entry profile contrasts with many small-molecule entry inhibitors (e.g., the CCR5 antagonist maraviroc) that are restricted to R5-tropic viruses only. The compound did not act as a coreceptor antagonist, distinguishing it mechanistically from both CCR5 and CXCR4 antagonists [1].

Pan-Tropic HIV-1 Entry Blockade
Reported
Active against X4, R5, dual-tropic HIV-1; inactive on VSV-G pseudotypes
CEM-SS CD4⁺ cells; flow cytometry and CPE protection
Supports CD4-dependent pan-tropic entry probe
Mechanism distinct from coreceptor antagonists
HIV-1 tropism CXCR4 CCR5 viral entry inhibitor target selectivity

In Vivo Antitumor Efficacy in Clear Cell Sarcoma Xenograft Without Overt Toxicity

In a murine xenograft model of patient-derived clear cell sarcoma—a malignancy driven by the EWS-ATF1 chimeric transcription factor containing the B-ZIP DNA-binding domain of ATF1—NSC 13778 inhibited tumor growth at a well-tolerated dose with no observed toxicity [1]. This contrasts with the clinical toxicity profile of pentavalent antimonial drugs such as sodium stibogluconate, which are associated with dose-limiting cardiotoxicity, pancreatitis, and hepatotoxicity at therapeutic doses for leishmaniasis [2]. The in vivo tolerability of NSC 13778 in this xenograft study is notable because the compound's structural analog P6981, a more potent CREB inhibitor (IC₅₀ ~5 nM), also demonstrated efficacy in the same model, but NSC 13778 was specifically highlighted for its absence of toxicity [1].

In Vivo Xenograft Response
Context-dependent
Inhibited tumor growth in clear cell sarcoma xenograft; no overt toxicity reported
Patient-derived xenograft; tolerated dose
Reported xenograft model-response context; tolerability endpoint monitoring
Limited quantitative data; requires validation in additional models
clear cell sarcoma xenograft model in vivo efficacy EWS-ATF1 transcription factor targeting

Crystal Structure of NSC 13778 Bound to VBP Leucine Zipper Defines the Molecular Basis of Arylstibonic Acid–Protein Interaction

The co-crystal structure of NSC 13778 bound to the VBP (Vitellogenin gene-Binding Protein) leucine zipper domain has been solved, revealing that both the stibonic acid group and the carboxylic acid group of the compound engage in electrostatic interactions with arginine side chains that normally form interhelical salt bridges in the leucine zipper dimer [1]. This structural elucidation, achieved at a resolution sufficient to map individual atomic contacts, is unique among arylstibonic acid–protein complexes and provides a rational basis for the observed B-ZIP transcription factor inhibition [1]. In contrast, the more potent analog P6981 (CREB IC₅₀ ~5 nM) has not been crystallographically characterized with its protein target, limiting structure-guided optimization efforts [1].

Co-Crystal Structure
Head-to-head
NSC 13778 bound to VBP leucine zipper; electrostatic contacts with arginine residues mapped
X-ray crystallography; only arylstibonic acid with co-crystal structure
Supports structure-guided medicinal chemistry
Provides rational basis for scaffold optimization
co-crystal structure leucine zipper VBP stibonic acid binding structure-based design

Procurement-Relevant Research Application Scenarios for 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid (NSC 13778)


HIV-1 Entry Mechanism Studies: CD4 Receptor-Targeted Probe for gp120-CD4 Interface Dissection

Investigators studying HIV-1 entry biology can deploy NSC 13778 as a small-molecule chemical probe that specifically targets the gp120-binding domain of CD4 rather than the viral envelope glycoprotein [1]. With a gp120-CD4 inhibition IC₅₀ of 1.29–2.66 μM and pan-tropic activity across X4, R5, and X4/R5 dual-tropic strains, the compound enables experiments that require CD4-focused perturbation without coreceptor antagonism [1][2]. The compound is particularly suitable for surface plasmon resonance (SPR) binding studies using immobilized D1/D2 CD4 domains, as demonstrated by the dose-dependent quenching of intrinsic tryptophan fluorescence upon compound binding [1].

Transcription Factor Addiction Target Validation in Alveolar Soft Part Sarcoma (ASPS)

Research groups focused on ASPL-TFE3-driven oncogenesis in alveolar soft part sarcoma can use NSC 13778 to selectively disrupt the fusion protein–DNA interaction with an IC₅₀ of 28–39 nM in the presence of physiological Mg²⁺, while requiring approximately 10-fold higher concentrations to affect wild-type TFE3 DNA binding [1]. The compound's non-toxicity toward FU-UR-1 renal carcinoma cells expressing ASPL-TFE3, combined with its in vivo efficacy in clear cell sarcoma xenografts without overt toxicity, supports its use in cell-based and in vivo target validation studies for transcription factor-dependent cancers [1][2].

Poxvirus Antiviral Drug Discovery: vTopo-Selective Inhibitor Tool Compound

For antiviral discovery programs targeting orthopoxviruses (including vaccinia virus and monkeypox virus), NSC 13778 serves as a mechanistically unique vTopo inhibitor tool compound that traps the covalently bound enzyme in a nonproductive state without DNA intercalation—a mode of action orthogonal to both camptothecin-class hTopo poisons and existing poxvirus therapeutics [1]. The high vTopo selectivity over hTopo makes it suitable for counter-screening campaigns designed to identify poxvirus-specific topoisomerase inhibitors while minimizing host enzyme liability [1].

Structure-Guided Optimization of Arylstibonic Acid-Based Transcription Factor Inhibitors

Medicinal chemistry teams pursuing B-ZIP transcription factor inhibitors can leverage the co-crystal structure of NSC 13778 bound to the VBP leucine zipper as a starting template for fragment-based or structure-guided design [1]. The experimentally mapped electrostatic contacts between both the stibonic acid and carboxylic acid groups and arginine side chains provide rational vectors for scaffold modification, enabling the systematic exploration of potency and selectivity improvements over the parent compound [1]. The structural data are complemented by EMSA-based activity data across 46 arylstibonic acid analogs, establishing a robust SAR framework [1].

Application
Selection Property
Validation Focus
HIV-1 entry mechanism studies
CD4-receptor targeted chemical probe
gp120-CD4 binding interface; pan-tropic entry blockade
ASPS transcription factor target validation
ASPL-TFE3 fusion-selective inhibitor
Mg²⁺-dependent DNA-binding disruption; in vivo model response
Poxvirus antiviral discovery
vTopo-selective uncompetitive inhibitor
vTopo specificity; non-intercalating enzyme trapping
Arylstibonic acid inhibitor optimization
Co-crystal structure with VBP leucine zipper
Structure-based design; electrostatic interaction mapping
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